molecular formula C17H23N3O3S B2956079 N-(1-cyanocyclohexyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide CAS No. 1147369-59-2

N-(1-cyanocyclohexyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide

Cat. No. B2956079
CAS RN: 1147369-59-2
M. Wt: 349.45
InChI Key: YHLMOHPQINQFHB-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide, also known as N-(1-cyano-1-cyclohexylmethyl)-2-(2-methyl-5-methylsulfonylphenyl)acetamide (CCMI), is a chemical compound that has been studied for its potential use as an analgesic drug. CCMI has been shown to have promising results in animal studies, but its mechanism of action and potential for human use are still being investigated.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, which is suitable for use as antimicrobial agents. This involved the versatile and readily accessible N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, highlighting the compound's relevance in developing potential antimicrobial agents (Darwish et al., 2014).

Novel Synthetic Approaches in Organic Chemistry

Dyachenko et al. (2004) explored the reactivity of cyclohexylidene(cyano)acetamides with various compounds, leading to the synthesis of substituted 1,3-cyclohexadienes and other heterocyclic structures. This research underscores the potential of N-(1-cyanocyclohexyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide in contributing to novel synthetic methods in organic chemistry (Dyachenko et al., 2004).

Catalyzed Cyclizations

Tamura et al. (1982) discussed acid-catalyzed cyclizations of N-vinyl-α-sulfinylacetamides, presenting a novel synthetic approach to erythrinane. This highlights another facet of the compound's utility in complex organic synthesis and catalysis (Tamura et al., 1982).

Conformational Analysis in Drug Development

Research by Costello et al. (1991) utilized conformational analysis in the development of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. This study demonstrates the compound's significance in medicinal chemistry, particularly in the design and development of new pharmaceutical agents (Costello et al., 1991).

Tertiary N-Acyliminium Ion Chemistry

A study by Ollero et al. (1999) involved the subjection of N-alkenylimides to Kulinkovich cyclopropanation conditions, leading to different types of N,O-acetals. This research is significant for its application in tertiary N-acyliminium ion chemistry, which is crucial in organic synthesis and pharmacology (Ollero et al., 1999).

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-13-6-7-14(24(2,22)23)10-15(13)19-11-16(21)20-17(12-18)8-4-3-5-9-17/h6-7,10,19H,3-5,8-9,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLMOHPQINQFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)NCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide

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